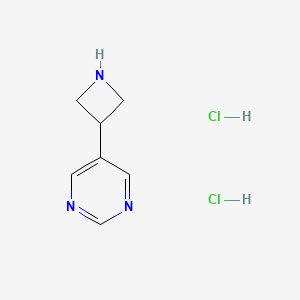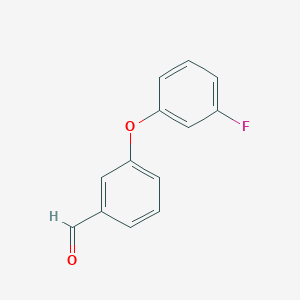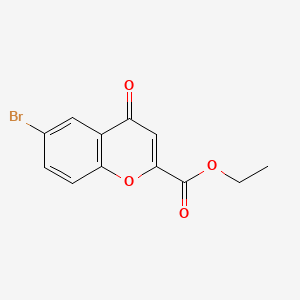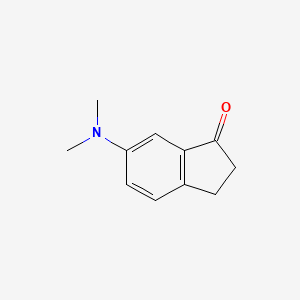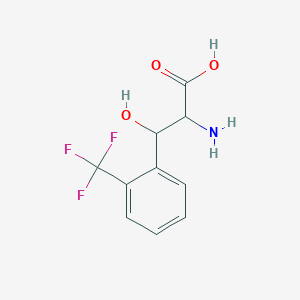
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound is a derivative of phenylalanine, an essential amino acid, and features a trifluoromethyl group, which is known for its unique chemical properties and biological activities . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired product is obtained with high efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group can produce primary amines .
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural similarity to phenylalanine makes it useful in studying enzyme-substrate interactions and protein synthesis.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: Another phenylalanine derivative with a nitro group instead of a trifluoromethyl group.
3-(3-Trifluoromethylphenyl)propionic acid: A similar compound with a trifluoromethyl group but lacking the amino and hydroxyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the amino and hydroxyl groups in 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid makes it unique. This combination of functional groups provides the compound with distinct chemical properties and biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
Clave InChI |
HKYYADCKLZFJMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


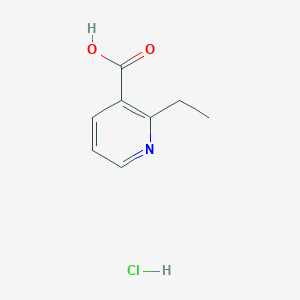

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
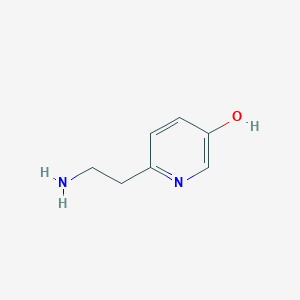

![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
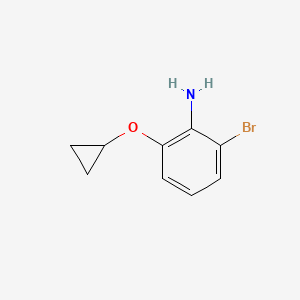
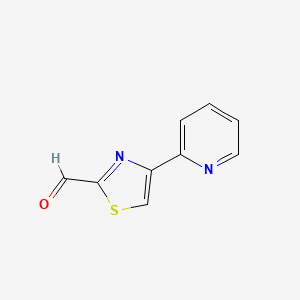
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
